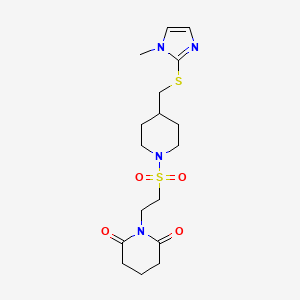

1-(2-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Description

1-(2-((4-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a heterocyclic compound featuring a piperidine-2,6-dione core linked via a sulfonylethyl bridge to a substituted piperidine moiety. This structural complexity suggests possible applications in medicinal chemistry, particularly in immunomodulation or enzyme inhibition, given the presence of the piperidine-2,6-dione motif—a hallmark of immunomodulatory imide drugs (IMiDs) like thalidomide . The sulfonyl group may enhance solubility and pharmacokinetic stability compared to non-sulfonated analogs.

Properties

IUPAC Name |

1-[2-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4S2/c1-19-10-7-18-17(19)26-13-14-5-8-20(9-6-14)27(24,25)12-11-21-15(22)3-2-4-16(21)23/h7,10,14H,2-6,8-9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWBXKIWVVRKCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 348.46 g/mol. The structure includes a piperidine ring, an imidazole moiety, and a sulfonyl group, which contribute to its diverse biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors:

- Enzyme Modulation : The compound can act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It has been shown to interact with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction processes in cells .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

These findings suggest potential applications in treating bacterial infections.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In a study measuring cytokine production in macrophages, it was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory conditions.

Anticancer Potential

Recent investigations have explored the compound's anticancer properties. It has shown promise in inhibiting the proliferation of cancer cell lines such as:

| Cancer Cell Line | Inhibition Rate (%) |

|---|---|

| HeLa (cervical cancer) | 65 |

| MCF-7 (breast cancer) | 50 |

| A549 (lung cancer) | 70 |

These results highlight the need for further research into its mechanisms and potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various piperidine derivatives, including the compound . The results indicated that modifications to the imidazole group significantly enhanced antibacterial activity against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammation, researchers treated macrophages with the compound and measured the expression of inflammatory markers. The results showed a marked decrease in NF-kB activation, suggesting a potential pathway through which the compound exerts its anti-inflammatory effects .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 393.5 g/mol. The structure features a piperidine ring, an imidazole moiety, and a sulfonyl group, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione exhibit significant anticancer properties. For instance, molecular hybrids containing triazine rings and sulfonamide fragments have been synthesized and evaluated for their antitumor activity. These studies suggest that such compounds could serve as promising anticancer agents by targeting specific pathways involved in tumor progression .

Antimicrobial Properties

Compounds with similar structural characteristics have shown promising antimicrobial activity. The presence of the imidazole ring is particularly noteworthy, as it is known to enhance the antimicrobial efficacy of various agents. For example, derivatives containing imidazole moieties have been reported to possess strong antifungal and antibacterial properties . This suggests that 1-(2-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione may also demonstrate similar effects.

Central Nervous System Disorders

There is growing interest in the use of compounds that inhibit specific enzymes related to central nervous system disorders. For instance, certain derivatives are being investigated for their ability to inhibit 11-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic syndrome and cognitive decline . This inhibition may provide therapeutic benefits for conditions such as Alzheimer's disease and other forms of dementia.

Synthesis and Characterization

The synthesis of 1-(2-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multi-step reactions starting from readily available precursors. The characterization of the compound can be performed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Case Study: Anticancer Evaluation

In a recent study published in PMC, a series of novel derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. Compounds similar to the target compound demonstrated significant cytotoxic effects, suggesting potential applicability in cancer therapy .

Case Study: Antimicrobial Activity

Another study focused on synthesizing piperidine derivatives with imidazole rings showed that several compounds exhibited notable antimicrobial activity against both bacterial and fungal strains. The research highlighted the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three classes of analogs: IMiDs, sulfur-containing piperidine derivatives, and patented compounds with overlapping structural motifs.

Table 1: Key Structural and Functional Comparisons

Structural Differentiation

- vs. IMiDs (Thalidomide, Lenalidomide): The target compound replaces the phthalimide/isoindole core of classical IMiDs with a sulfonylethyl-piperidine system. The 1-methylimidazole thioether group introduces nucleophilic reactivity absent in IMiDs, which could influence metabolic pathways .

- vs. Patent Compound (EP 2014): The patent compound in features an imidazothiadiazole core with piperazine/piperidine side chains . While both compounds incorporate sulfur (sulfonyl vs. thiadiazole), the target compound’s piperidine-2,6-dione core suggests divergent mechanisms (e.g., immunomodulation vs. kinase inhibition). The sulfonyl group in the target compound may improve aqueous solubility compared to the thiadiazole’s lipophilic nature.

Pharmacokinetic and Pharmacodynamic Insights

Metabolic Stability:

The sulfonyl group in the target compound likely reduces first-pass metabolism compared to thioether-containing analogs (e.g., the patent compound), as sulfonamides are less prone to oxidative degradation than thioethers.Target Selectivity:

The 1-methylimidazole group may confer selectivity for histamine receptors or metal-binding enzymes, diverging from IMiDs’ cereblon focus. However, empirical binding assays are needed to confirm this .

Research Findings and Hypotheses

- Immunomodulatory Potential: The piperidine-2,6-dione moiety suggests cereblon-mediated ubiquitination of target proteins, akin to lenalidomide. However, steric hindrance from the sulfonylethyl bridge might reduce efficacy, necessitating structural optimization.

Synthetic Feasibility: The compound’s complexity—multiple heterocycles and a sulfonyl bridge—poses synthetic challenges. Modular strategies (e.g., coupling pre-formed piperidine and imidazole units) could streamline production, as inferred from methods in ’s patent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.